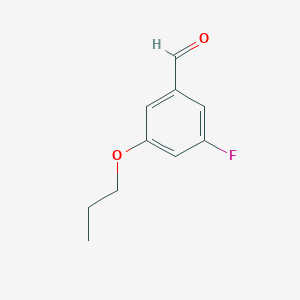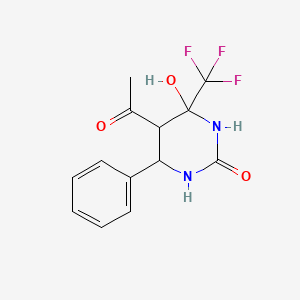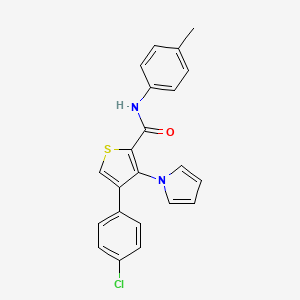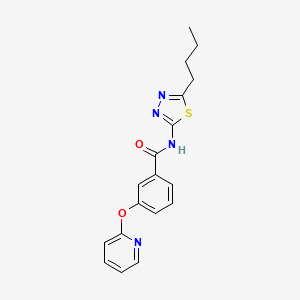
3-Fluoro-5-propoxybenzaldehyde
Overview
Description
“3-Fluoro-5-propoxybenzaldehyde” is a chemical compound . It is used for research and development purposes . It is also used in the synthesis of other compounds .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-5-propoxybenzaldehyde” can be analyzed using various methods such as X-ray crystallography, NMR spectroscopy, and quantum mechanical calculations .Scientific Research Applications
Synthesis of Fluorinated Compounds
3-Fluoro-5-propoxybenzaldehyde can serve as a precursor in the synthesis of various fluorinated organic compounds. The fluorine atom's unique properties, such as its high electronegativity and small size, make it a valuable addition in medicinal chemistry for modifying the biological activity of molecules. For instance, fluorinated analogues of combretastatin A-4 have been synthesized using fluorinated benzaldehydes, demonstrating the role of such compounds in the development of anticancer agents (Lawrence et al., 2003).
Development of Fluorescent Probes
The structural features of 3-Fluoro-5-propoxybenzaldehyde can be exploited in designing fluorescent probes for biological and chemical applications. Hydrogen-bonding-induced fluorescence, where the emission properties of fluorophores are influenced by their microenvironment, represents a field where such compounds could find utility. Water-soluble and polarity-independent solvatochromic fluorophores have been developed, showcasing the potential of benzaldehyde derivatives in creating sensitive tools for studying biological events (Okada et al., 2016).
Radiopharmaceutical Synthesis
Fluorinated benzaldehydes, including those structurally related to 3-Fluoro-5-propoxybenzaldehyde, are key intermediates in synthesizing radiopharmaceuticals for positron emission tomography (PET). The introduction of fluorine-18 labeled benzaldehydes into peptide chains has been explored to develop imaging agents for various diseases, demonstrating the critical role of such compounds in advancing diagnostic medicine (Orlovskaja et al., 2016).
Organic Synthesis and Catalysis
The chemical reactivity of 3-Fluoro-5-propoxybenzaldehyde can be harnessed in organic synthesis and catalysis. The presence of the fluorine atom can influence reaction mechanisms and outcomes, leading to novel synthetic pathways and products. Studies involving the synthesis of indazoles from o-fluorobenzaldehydes highlight the versatility of fluorinated aldehydes in constructing heterocyclic compounds with potential pharmaceutical applications (Lukin et al., 2006).
properties
IUPAC Name |
3-fluoro-5-propoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-3-13-10-5-8(7-12)4-9(11)6-10/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRCRXMCOAQEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-propoxybenzaldehyde | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2983948.png)
![N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2983951.png)

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2983954.png)


![3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2983957.png)
![1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide](/img/structure/B2983958.png)
![[(2R)-5-Oxo-2-pyrrolidinyl]acetic acid](/img/structure/B2983959.png)

![N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2983966.png)
![3-[(2-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2983967.png)
![N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2983969.png)
![(E)-3-hydroxy-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2983970.png)